![molecular formula C16H23NS B316273 N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine](/img/structure/B316273.png)
N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine: is an organic compound characterized by the presence of an adamantyl group and a thienyl group The adamantyl group is a bulky, rigid structure derived from adamantane, while the thienyl group is a sulfur-containing aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine typically involves the following steps:
Formation of the Adamantyl Amine Intermediate: The adamantyl group is introduced through the reaction of adamantane with a suitable amine precursor under acidic or basic conditions.
Thienyl Methylation: The thienyl group is introduced by reacting 3-methylthiophene with a methylating agent such as methyl iodide in the presence of a base.
Coupling Reaction: The adamantyl amine intermediate is then coupled with the methylated thienyl compound using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the adamantyl or thienyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or aromaticity.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
科学研究应用
N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and rigidity.
作用机制
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. The adamantyl group provides rigidity and stability, while the thienyl group can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
N-(2-adamantyl)-N-[(2-thienyl)methyl]amine: Similar structure but with an unsubstituted thienyl group.
N-(2-adamantyl)-N-[(3-methylphenyl)methyl]amine: Similar structure but with a phenyl group instead of a thienyl group.
N-(2-adamantyl)-N-[(3-methyl-2-furyl)methyl]amine: Similar structure but with a furan ring instead of a thienyl ring.
Uniqueness
N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine is unique due to the combination of the bulky adamantyl group and the sulfur-containing thienyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
属性
分子式 |
C16H23NS |
|---|---|
分子量 |
261.4 g/mol |
IUPAC 名称 |
N-[(3-methylthiophen-2-yl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C16H23NS/c1-10-2-3-18-15(10)9-17-16-13-5-11-4-12(7-13)8-14(16)6-11/h2-3,11-14,16-17H,4-9H2,1H3 |
InChI 键 |
JWPJKCJVNRSKQI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)CNC2C3CC4CC(C3)CC2C4 |
规范 SMILES |
CC1=C(SC=C1)CNC2C3CC4CC(C3)CC2C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[3-chloro-5-ethoxy-4-(2-phenylethoxy)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B316190.png)
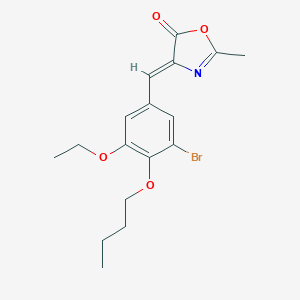
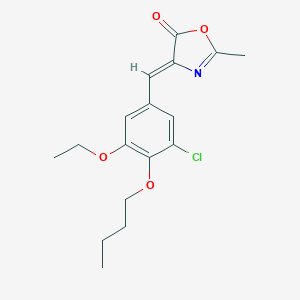
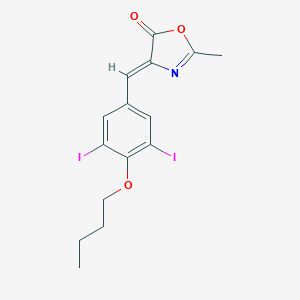
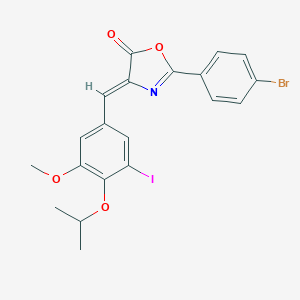
![ethyl {2-bromo-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316199.png)
![ethyl {2-chloro-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316200.png)
![ethyl {4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-iodo-6-methoxyphenoxy}acetate](/img/structure/B316201.png)
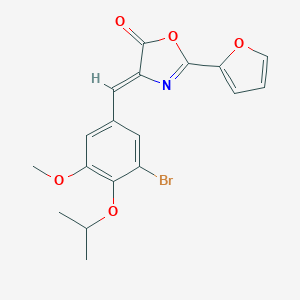
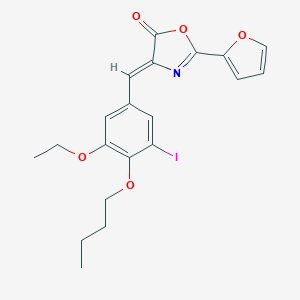
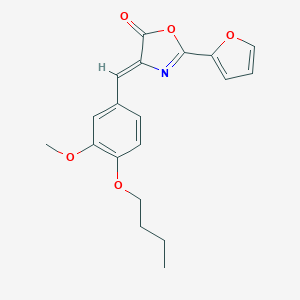
![methyl {2-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-6-iodophenoxy}acetate](/img/structure/B316209.png)
![methyl {2-bromo-6-ethoxy-4-[(2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenoxy}acetate](/img/structure/B316210.png)
![4-chloro-N-[(5-iodopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B316212.png)
